{2-[(2-Methoxyethyl)amino]pteridin-4-yl}(4-methoxyphenyl)amine
Description
{2-[(2-Methoxyethyl)amino]pteridin-4-yl}(4-methoxyphenyl)amine is a heterocyclic compound featuring a pteridine core substituted with a 2-methoxyethylamino group at position 2 and a 4-methoxyphenylamine moiety at position 2. The pteridine system, a bicyclic structure comprising fused pyrimidine and pyrazine rings, confers unique electronic and steric properties that influence its chemical reactivity and biological interactions.
Properties
IUPAC Name |
2-N-(2-methoxyethyl)-4-N-(4-methoxyphenyl)pteridine-2,4-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N6O2/c1-23-10-9-19-16-21-14-13(17-7-8-18-14)15(22-16)20-11-3-5-12(24-2)6-4-11/h3-8H,9-10H2,1-2H3,(H2,18,19,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXVXGPPVLCPYJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC1=NC2=NC=CN=C2C(=N1)NC3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {2-[(2-Methoxyethyl)amino]pteridin-4-yl}(4-methoxyphenyl)amine typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:
Formation of the pteridine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the methoxyethylamino group: This step involves the reaction of the pteridine core with 2-methoxyethylamine under controlled conditions, often using a catalyst to facilitate the reaction.
Attachment of the methoxyphenyl group: This is typically done through a nucleophilic substitution reaction, where the pteridine derivative reacts with a methoxyphenyl halide in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
{2-[(2-Methoxyethyl)amino]pteridin-4-yl}(4-methoxyphenyl)amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can convert the compound into its reduced forms, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy and amino groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halides, bases, and other nucleophiles or electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pteridine oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
{2-[(2-Methoxyethyl)amino]pteridin-4-yl}(4-methoxyphenyl)amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: It can be used in the production of advanced materials with unique properties, such as light-emitting diodes (LEDs) and organic semiconductors.
Mechanism of Action
The mechanism of action of {2-[(2-Methoxyethyl)amino]pteridin-4-yl}(4-methoxyphenyl)amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Heterocyclic Systems
Pteridine vs. Quinazoline
- Target Compound : Pteridine core (pyrimidine + pyrazine fusion).
- 2-(2-Chlorophenyl)-N-(4-methoxyphenyl)quinazolin-4-amine (CAS 347366-41-0): Quinazoline core (pyrimidine + benzene fusion).
Pteridine vs. Pyrimidine
- 4-(4-Methoxyphenyl)pyrimidin-2-amine (CAS 54806-94-9): Pyrimidine core lacking the pyrazine ring. Simpler structure reduces steric hindrance but may decrease binding affinity in biological targets .
Pteridine vs. Piperidine
Substituent Analysis
Data Tables
Table 1: Structural and Activity Comparison
Biological Activity
The compound {2-[(2-Methoxyethyl)amino]pteridin-4-yl}(4-methoxyphenyl)amine is a pteridine derivative with potential applications in medicinal chemistry. Pteridines are known for their biological significance, often acting as precursors to various biomolecules. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and synthesis methods.
Chemical Structure
The compound features a pteridine core with specific substitutions:
- 2-Methoxyethylamino group
- 4-Methoxyphenyl group
These structural components suggest a potential for diverse biological interactions.
Biological Activity
Research indicates that pteridine derivatives can exhibit various pharmacological effects, including:
- Anticancer Activity : Similar compounds have shown efficacy as apoptosis inducers in cancer cells. For instance, N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine was identified as a potent apoptosis inducer with an EC50 of 2 nM in cell-based assays . This suggests that this compound may also possess anticancer properties.
- Enzyme Inhibition : The compound may act as an enzyme inhibitor by binding to active sites of target enzymes, thus hindering substrate binding and altering metabolic pathways. This mechanism is common among pteridine derivatives, which interact with proteins and nucleic acids.
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Anticancer | Induces apoptosis in cancer cells | |
| Enzyme Inhibition | Potential to inhibit specific enzymes | |
| Interaction Studies | Investigates binding with biological targets |
The mechanisms through which this compound exerts its effects may include:
- Reactive Oxygen Species (ROS) Generation : Similar compounds are known to induce oxidative stress in cancer cells, leading to apoptosis.
- Modulation of Signaling Pathways : Interference with signaling pathways that regulate cell proliferation and survival.
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions. Key methods include:
- Suzuki–Miyaura Coupling : A common method for forming carbon-carbon bonds between aryl halides and organoboron compounds.
- Nucleophilic Substitution : Introduction of the methoxyethylamino group via nucleophilic attack on suitable electrophiles.
Table 2: Synthetic Routes
| Step | Reaction Type | Key Reagents |
|---|---|---|
| Step 1 | Suzuki–Miyaura coupling | Aryl halide, organoboron compound |
| Step 2 | Nucleophilic substitution | Methoxyethylamine |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
